molecular formula C20H21N3O2S B2955446 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1206988-27-3

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2955446
CAS No.: 1206988-27-3
M. Wt: 367.47
InChI Key: UMIFXQCRCDHZSO-UHFFFAOYSA-N
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Description

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound notable for its versatile chemical properties. Its intricate structure allows it to engage in various biochemical reactions and has prompted research into its applications in diverse fields such as medicine, biology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step procedures:

  • Formation of 1-(2-methoxyethyl)-5-phenyl-1H-imidazole: : This step involves the condensation of benzaldehyde with glyoxal and ammonium acetate to form the imidazole ring, followed by the addition of 2-methoxyethylamine.

  • Thioacetamide Addition: : The thioacetamide moiety is introduced via a nucleophilic substitution reaction using an appropriate sulfurating agent.

  • N-Phenylacetamide Formation: : Finally, the N-phenyl group is appended through acylation using phenyl isocyanate or a related reagent under controlled conditions.

Industrial Production Methods

On an industrial scale, these synthetic routes are optimized to maximize yield and purity while minimizing cost and environmental impact. This optimization often includes the use of catalysts, advanced purification techniques, and large-scale reactors designed for efficient heat and mass transfer.

Chemical Reactions Analysis

Types of Reactions

The compound can participate in several types of chemical reactions:

  • Oxidation: : It can be oxidized under controlled conditions to introduce oxygen-containing functionalities.

  • Reduction: : Reduction of certain functional groups within the compound can alter its reactivity and biological activity.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as sodium borohydride.

  • Substituents like alkyl halides for substitution reactions.

Major Products

Products of these reactions vary depending on the reactants and conditions but can include hydroxylated, alkylated, or dehalogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, it serves as a valuable intermediate in the synthesis of other complex molecules and can act as a ligand in coordination chemistry.

Biology

The compound has been explored for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine

Industry

Industrially, it can be utilized in the development of advanced materials, including polymers with specialized properties.

Mechanism of Action

The precise mechanism by which this compound exerts its biological effects is still under investigation. it is believed to involve the following:

  • Molecular Targets: : Likely targets include enzymes involved in metabolic pathways and cellular receptors that mediate signal transduction.

  • Pathways: : By binding to these targets, it can modulate various biochemical pathways, leading to changes in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-((1H-imidazol-2-yl)thio)-N-phenylacetamide

  • 2-((5-phenyl-1H-imidazol-2-yl)thio)-N-benzylacetamide

Uniqueness

The unique aspect of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide lies in the presence of the 2-methoxyethyl group, which can significantly alter its solubility, reactivity, and biological activity compared to other similar imidazole derivatives.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-25-13-12-23-18(16-8-4-2-5-9-16)14-21-20(23)26-15-19(24)22-17-10-6-3-7-11-17/h2-11,14H,12-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIFXQCRCDHZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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